Tropodithietic acid

説明

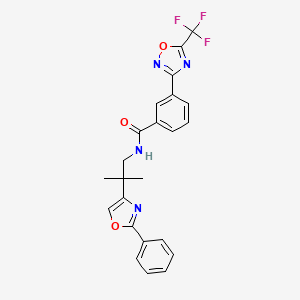

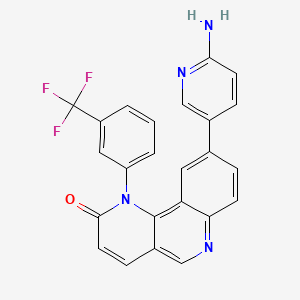

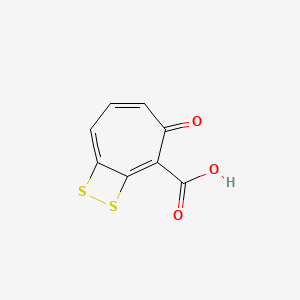

Tropodithietic acid (TDA) is a tropolone derivative produced by marine bacteria such as Phaeobacter piscinae, Phaeobacter inhibens, and Phaeobacter gallaeciensis . Its structure is composed of a dithiete moiety fused to tropone-2-carboxylic acid .

Synthesis Analysis

The biosynthesis of TDA was investigated using a combinatorial approach of feeding experiments, gene knockouts, and bioinformatic analyses . The mechanism of sulfur introduction is distinct from known mechanisms in holomycin, thiomarinol A, and gliotoxin biosynthesis . The biosynthesis of TDA by Phaeobacter inhibens grown on micro-structured polymeric surfaces in micro-fluidic flow-cells has also been investigated .Molecular Structure Analysis

TDA has a molecular formula of C8H4O3S2 . Its structure is composed of a dithiete moiety fused to tropone-2-carboxylic acid .Chemical Reactions Analysis

The formation of biofilms on three surface topographies; hexagonal micro-pit-arrays, hexagonal micro-pillar-arrays, and planar references have been investigated . The biomass on these surfaces is measured by a non-invasive confocal microscopy 3D imaging technique, and the corresponding TDA production is monitored by liquid chromatography mass spectrometry (LC-MS) in samples collected from the outlets of the microfluidic channels .Physical And Chemical Properties Analysis

TDA has an average mass of 212.246 Da and a monoisotopic mass of 211.960190 Da . It has a molar mass of 212.24 g·mol−1 .科学的研究の応用

Antibacterial Properties and Iron Dependency

Tropodithietic acid (TDA) is an antibacterial compound produced by certain marine bacteria, such as Phaeobacter and Ruegeria species. It's noteworthy that the production of TDA is heavily influenced by the presence of iron. D’Alvise et al. (2015) found that high concentrations of ferric citrate or other iron sources were required for the production of antibacterially active TDA. This study also discovered a noninhibitory TDA analog produced under low-iron conditions, which converts to TDA when the pH is lowered, suggesting an intricate relationship between TDA, iron availability, and pH levels in marine environments (D’Alvise, Phippen, Nielsen, & Gram, 2015).

Role in Bacterial Tropone Biosynthesis

Tropodithietic acid is part of a group of bacterial tropone natural products, which include tropolone and roseobacticides. Duan et al. (2021) showed that the biosynthesis of these compounds, including TDA, depends on a shunt product from aerobic CoA-dependent phenylacetic acid catabolism. This discovery adds a new layer to our understanding of bacterial secondary metabolite production, highlighting the metabolic complexity and ecological significance of TDA in marine symbiotic interactions (Duan, Toplak, Hou, Brock, Dickschat, & Teufel, 2021).

Ecological Role and Biotechnological Potential

Tropodithietic acid, as a non-benzene aromatic compound, plays a significant role in terrestrial and marine environments. It functions as an antibiotic, algaecide, or quorum sensing signal, often in symbiotic interactions with marine invertebrates. Duan et al. (2020) emphasize the ecological importance and potential biotechnological applications of TDA, noting its potent bioactivities and slow development of bacterial resistance (Duan, Petzold, Saleem-Batcha, & Teufel, 2020).

Probiotic Potential in Aquaculture

Research on the global occurrence and heterogeneity of the Ruegeria mobilis species, which produce TDA, suggests potential probiotic applications in marine aquaculture. Sonnenschein et al. (2016) investigated the diversity of TDA-producing R. mobilis strains and their probiotic potential due to the inhibition of fish pathogens. This study highlights TDA's role in promoting marine aquaculture health and offers insights into the global distribution and genetic diversity of TDA-producing bacteria (Sonnenschein, Nielsen, D’Alvise, Porsby, Melchiorsen, Heilmann, Kalatzis, López-Pérez, Bunk, Spröer, Middelboe, & Gram, 2016).

Cytotoxic Effects and Potential Therapeutic Applications

Despite its antibacterial properties, TDA's effects on mammalian cells have raised concerns. Wichmann et al. (2015) found that TDA exhibited cytotoxic effects on mammalian neuronal and glial cells at specific concentrations, causing morphological changes and cell death. These findings suggest the need for caution in potential non-marine applications of TDA and highlight the importance of understanding its broader biological impacts (Wichmann, Vocke, Brinkhoff, Simon, & Richter-Landsberg, 2015).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

3-oxo-8,9-dithiabicyclo[5.2.0]nona-1,4,6-triene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4O3S2/c9-4-2-1-3-5-7(13-12-5)6(4)8(10)11/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLFCMITWMARUSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)C(=C2C(=C1)SS2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601336703 | |

| Record name | Tropodithietic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601336703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tropodithietic acid | |

CAS RN |

750590-18-2 | |

| Record name | Tropodithietic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601336703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 750590-18-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。